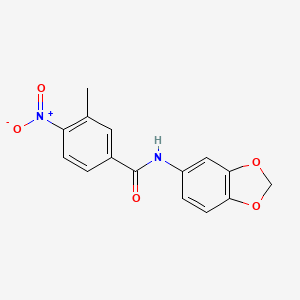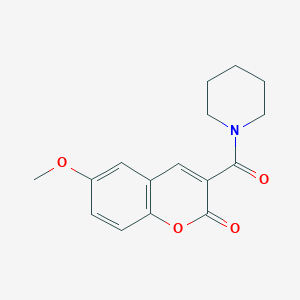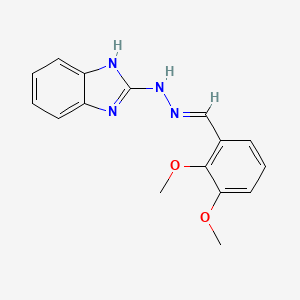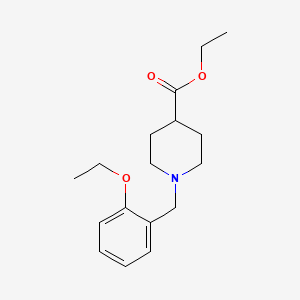
1-(3-nitrobenzoyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrobenzoyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has a nitro group in the benzoyl moiety. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrobenzoyl)-1H-benzimidazole varies depending on its application. In the case of its use as a fluorescent probe, it acts by binding to metal ions and undergoing a conformational change that leads to fluorescence. In the case of its use as an antitumor or antimicrobial agent, it acts by inhibiting the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-nitrobenzoyl)-1H-benzimidazole have been studied extensively. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-nitrobenzoyl)-1H-benzimidazole in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are numerous future directions for the study of 1-(3-nitrobenzoyl)-1H-benzimidazole. Some of these include its use as a fluorescent probe for the detection of other metal ions, its potential use as an anti-inflammatory agent, and its potential use as a neuroprotective agent. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential use in drug development.
Conclusion:
1-(3-nitrobenzoyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine its safety and efficacy in vivo and its potential use in drug development.
Métodos De Síntesis
The synthesis of 1-(3-nitrobenzoyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction between o-nitroaniline and 3-nitrobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound in good yields.
Aplicaciones Científicas De Investigación
The scientific research application of 1-(3-nitrobenzoyl)-1H-benzimidazole is vast and diverse. It has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and mercury. It has also been investigated for its antitumor and antimicrobial activities. Additionally, it has been studied for its potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Propiedades
IUPAC Name |
benzimidazol-1-yl-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14(10-4-3-5-11(8-10)17(19)20)16-9-15-12-6-1-2-7-13(12)16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFBWXQLELJJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)

![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)


![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)



